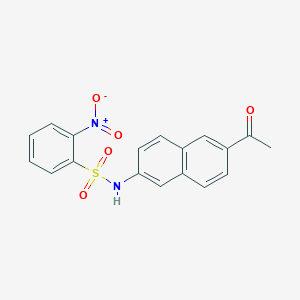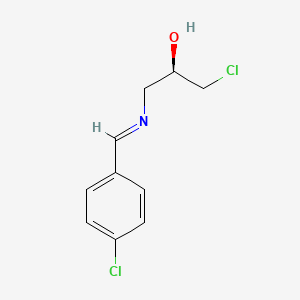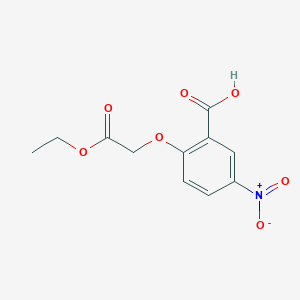![molecular formula C11H10N4O B14801047 [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine: is a compound that features both an indole and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities and structural versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the indole moiety. One common method involves the reaction of aliphatic or aromatic isothiocyanates with hydrazides under electrochemical conditions. This process uses a two-electrode system with a conductive carbon working electrode and a counter electrode, and an appropriate electrolyte such as an organic solvent. Upon applying an electric potential, electrochemical oxidation and nucleophilic substitution reactions occur, leading to the formation of the desired oxadiazole-2-amines .
Industrial Production Methods: The use of electricity as an energy source is more environmentally friendly compared to traditional heating methods, contributing to greener and eco-friendly chemical processes .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, which can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring, leading to the formation of reduced oxadiazole derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the oxadiazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, each with potentially unique biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine has been studied for its potential as an anticancer, anti-inflammatory, and antiviral agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Medicine: The compound’s pharmacophore properties have led to its investigation as a potential therapeutic agent. It has shown activity against various diseases, including cancer and viral infections .
Industry: In the field of materials science, the compound has been employed in the synthesis of organic semiconductors, which are crucial for optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mecanismo De Acción
The mechanism of action of [5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The indole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors. The oxadiazole ring can stabilize the compound in aqueous media and enhance its binding affinity to biological targets. These interactions can lead to the modulation of various cellular pathways, resulting in the compound’s observed biological activities .
Comparación Con Compuestos Similares
(1H-Indol-3-yl)methanamine: This compound shares the indole moiety but lacks the oxadiazole ring. It is used in similar applications but may have
Propiedades
Fórmula molecular |
C11H10N4O |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H10N4O/c12-5-10-14-15-11(16-10)8-6-13-9-4-2-1-3-7(8)9/h1-4,6,13H,5,12H2 |
Clave InChI |
GPRFCTZBHZNKPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)

![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
![N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-3-phenylpropanehydrazide](/img/structure/B14800974.png)
![re-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B14800980.png)
![[(3S,11R,16R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B14800993.png)

![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)

![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)

![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
